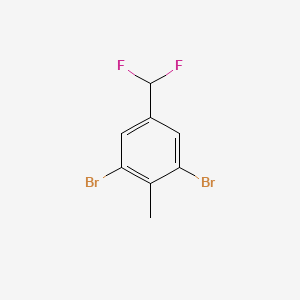
1,3-Dibromo-5-(difluoromethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-5-(difluoromethyl)-2-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of two bromine atoms, a difluoromethyl group, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(difluoromethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination and fluorination of a suitable precursor
Bromination: The bromination of 2-methylbenzene can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Fluorination: The introduction of the difluoromethyl group can be accomplished using a difluoromethylating agent such as difluoromethyl bromide (CF2HBr) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Dibromo-5-(difluoromethyl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid (COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group (CH3) using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 1,3-dihydroxy-5-(difluoromethyl)-2-methylbenzene or 1,3-diamino-5-(difluoromethyl)-2-methylbenzene.
Oxidation: Formation of 1,3-dibromo-5-(difluoromethyl)-2-benzoic acid.
Reduction: Formation of 1,3-dibromo-5-methyl-2-methylbenzene.
科学研究应用
1,3-Dibromo-5-(difluoromethyl)-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Environmental Chemistry: It is studied for its behavior and fate in the environment, particularly its degradation pathways and potential impact on ecosystems.
作用机制
The mechanism of action of 1,3-dibromo-5-(difluoromethyl)-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a halogenated intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of a difluoromethyl group.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethyl group.
1,3-Dibromo-5-(difluoromethyl)-2-ethoxybenzene: Similar structure with an ethoxy group instead of a methyl group.
Uniqueness
1,3-Dibromo-5-(difluoromethyl)-2-methylbenzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and a subject of interest in medicinal chemistry research.
属性
IUPAC Name |
1,3-dibromo-5-(difluoromethyl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHCFJQINDGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)
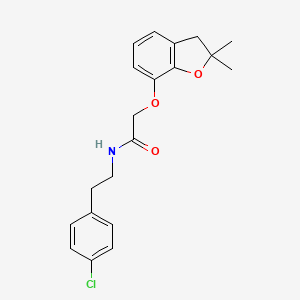
![4-(1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2991069.png)


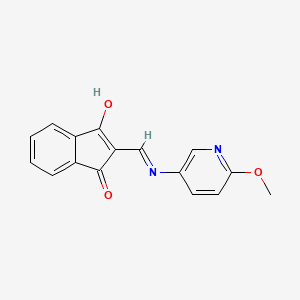
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)
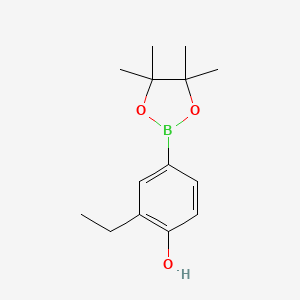

![{[5-Chloro-2-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2991082.png)

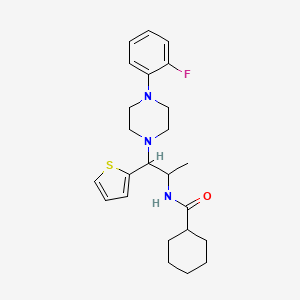
![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)

